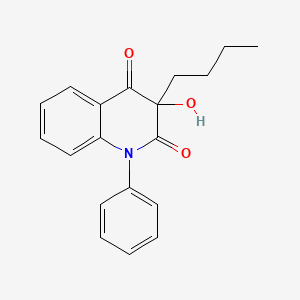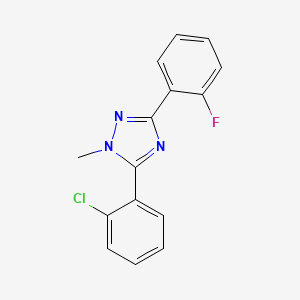
5-(2-Chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of Substituents: The chlorophenyl and fluorophenyl groups are introduced through substitution reactions using corresponding halogenated aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated aromatic compounds in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
5-(2-Chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity and leading to downstream effects.
Interfering with Cellular Processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-3-(2-methylphenyl)-1-methyl-1H-1,2,4-triazole
- 5-(2-Chlorophenyl)-3-(2-ethylphenyl)-1-methyl-1H-1,2,4-triazole
- 5-(2-Chlorophenyl)-3-(2-isopropylphenyl)-1-methyl-1H-1,2,4-triazole
Uniqueness
5-(2-Chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of both chlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
113400-91-2 |
|---|---|
Molecular Formula |
C15H11ClFN3 |
Molecular Weight |
287.72 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C15H11ClFN3/c1-20-15(10-6-2-4-8-12(10)16)18-14(19-20)11-7-3-5-9-13(11)17/h2-9H,1H3 |
InChI Key |
WSUBGLKRQMXZLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2F)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one](/img/structure/B12901651.png)
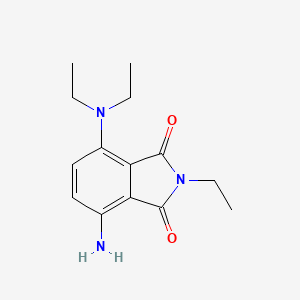
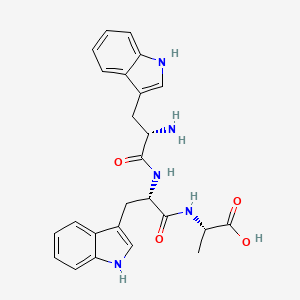
![1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12901675.png)
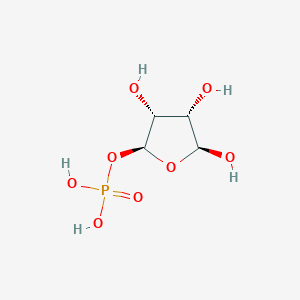
![2-Chloro-3'-deoxy-3'-fluoro-N-[(3-iodophenyl)methyl]adenosine](/img/structure/B12901680.png)
![10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B12901683.png)
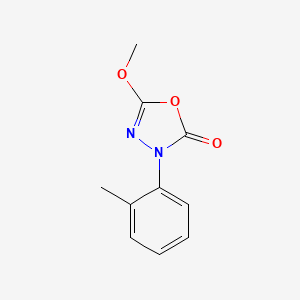
![4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine](/img/structure/B12901691.png)
![N-[3-(1-Ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12901700.png)
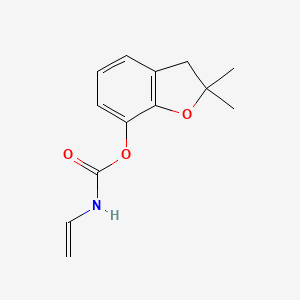
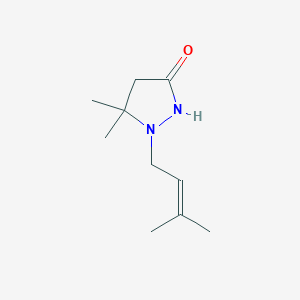
![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one](/img/structure/B12901718.png)
